Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate
Overview
Description
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate is an organic compound with the molecular formula C10H15NO4. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The tert-butoxy group attached to the methyl group provides steric hindrance, which can influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-tert-butyl-2-methoxybenzoate
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
- tert-Butoxy bis(dimethylamino)methane
Uniqueness
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the oxazole ring and the tert-butoxy group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)14-6-7-5-8(11-15-7)9(12)13-4/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVOJOLXPRAHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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